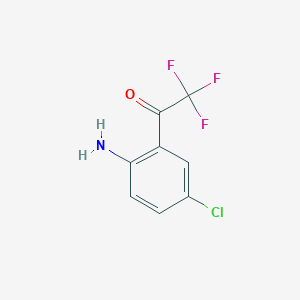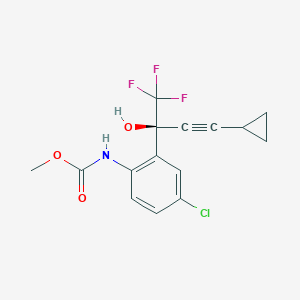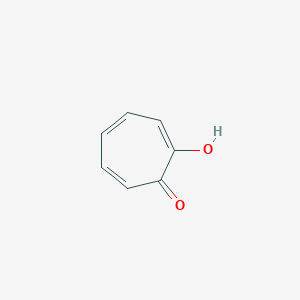
Methyl-4-oxoretinoate
説明
Synthesis Analysis
Methyl-4-oxoretinoate can be synthesized from retinoic acid. Retinoic acid, upon methylation to methyl retinoate, is oxidized with manganese dioxide to methyl 4-oxoretinoate . It can also be used to synthesize 4,4-difluoro analogs of vitamin A, potentially modifying its metabolism, biological activity, and pharmacological activity.Molecular Structure Analysis
The retinoid molecule, which includes Methyl-4-oxoretinoate, can be divided into three parts: a trimethylated cyclohexene ring, a conjugated tetraene side chain, and a polar carbon-oxygen functional group . The molecular formula of Methyl-4-oxoretinoate is C21H28O3.科学的研究の応用
Inhibiting Differentiating and Ornithine Decarboxylase (ODC) Activities, and Preventing Papillomas in Mice
Methyl-4-oxoretinoate is known for its ability to inhibit differentiating activity, inhibit ODC activity, and prevent papillomas on the skin of mice (Sani, Venepally, Zhang, Hill, & Shealy, 1996). Another study also noted its high activity in vivo for inhibiting ODC activity and carcinogen-induced papillomas in mouse skin (Shealy, Hosmer, Riordan, Wille, Rogers, & Hill, 1994).
Synthesizing Analogs of Vitamin A
The compound can be used to synthesize 4,4-difluoro analogs of vitamin A, potentially modifying its metabolism, biological activity, and pharmacological activity (Barua & Olson, 1984). It's also utilized for synthesizing all-trans 4,4-difluororetinyl acetate, showing a significant percentage of biological activity compared to all-trans retinyl acetate (Barua & Olson, 1984).
Preparing All-Trans- and 13-Cis-4-Oxoretinoic Acid
This application involves the oxidation and isomerization of retinoic acid by iodine and light (Mckenzie, Hellwege, Mcgregor, & Nelson, 1979).
Oxidizing Retinoic Acid
Methyl-4-oxo-retinoate serves as a chemical for oxidizing retinoic acid in various scientific studies (Tanaka, Kagechika, & Shudo, 1995).
Synthesizing Retinoic Acid Immunogens
It's used in synthesizing immunogens that generate antiretinoic acid antibodies in mice and rabbits (Zhou, Cullum, Gerlach, Gage, & Zile, 1991).
Anticonvulsant Applications
Demonstrated to be a potent anticonvulsant enaminone, it shows potential for antielectroshock seizure treatment (Scott, Edafiogho, Richardson, Farrar, Moore, Tietz, Hinko, Chang, El-Assadi, & Nicholson, 1993).
As a Vitamin A Derivative
It's recognized as a derivative of vitamin A for various research applications (Tosukhowong & Supasiri, 1985).
Enhancing Gap Junctional Communication
4-Oxoretinoic acid, generated from its precursor, enhances gap junctional communication and increases expression of connexin43 mRNA in murine fibroblasts (Hanusch, Stahl, Schulz, & Sies, 1995).
Regulating Gene Expression and Cell Proliferation
Studies have indicated that 4-oxo-ROL may be a novel signaling molecule and regulator of cell differentiation, particularly in the context of normal human mammary epithelial cells (HMECs) (Liu, Derguini, & Gudas, 2009).
Embryogenesis Regulation
4-Oxoretinaldehyde, a bioactive retinoid in Xenopus embryos, has been found capable of binding to and transactivating retinoic acid receptors, suggesting a critical regulatory role during embryogenesis (Blumberg, Bolado, Derguini, Craig, Moreno, Chakravarti, Heyman, Buck, & Evans, 1996).
Metabolite in Human Plasma
13-cis-4-oxoretinoic acid is a known metabolite of vitamin A present in normal human plasma (Eckhoff & Nau, 1990).
特性
IUPAC Name |
methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFDGSDUILKPM-XPSLGPGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294008 | |
| Record name | Retinoic acid, 4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-4-oxoretinoate | |
CAS RN |
38030-58-9 | |
| Record name | Retinoic acid, 4-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38030-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl-4-oxoretinoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038030589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retinoic acid, 4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL-4-OXORETINOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z6E163445 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



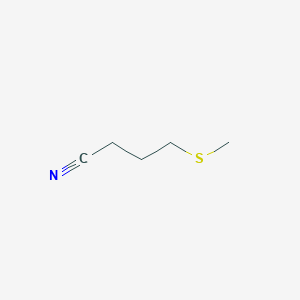
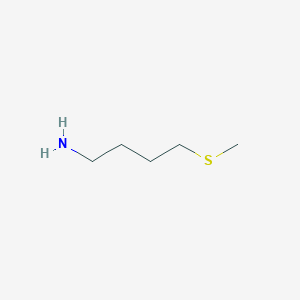
![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)
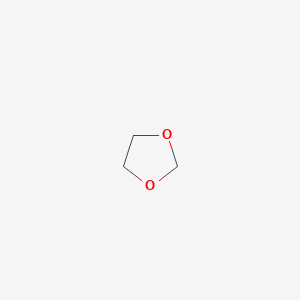
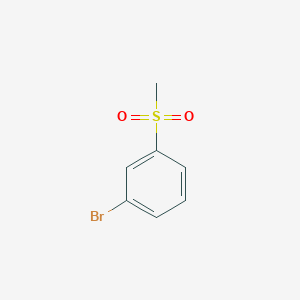
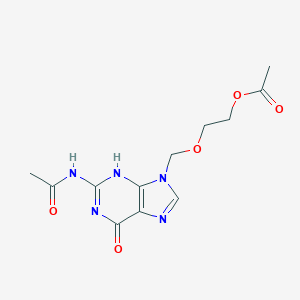

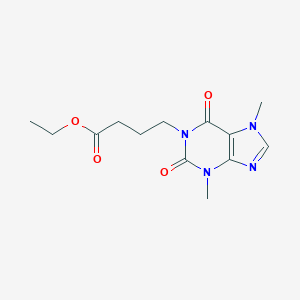
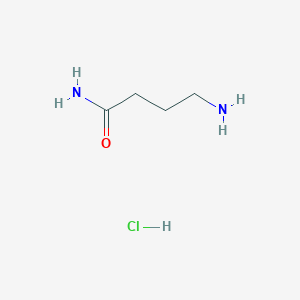
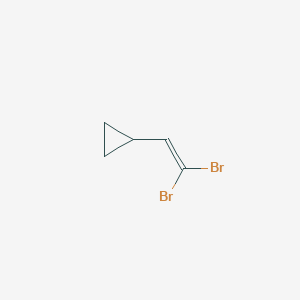
![8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B20153.png)
